molecular formula C7H6BrNO2S B2372320 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide CAS No. 2167917-56-6

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Cat. No.: B2372320
CAS No.: 2167917-56-6
M. Wt: 248.09
InChI Key: NBPIMBWHBDZSLA-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is a heterocyclic compound that features a benzothiazole ring system with a bromine atom at the 7th position and a dioxide group at the 2nd position

Scientific Research Applications

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide typically involves the bromination of benzothiazole derivatives. One common method is to dissolve benzothiazole in an alcohol solvent and introduce a brominating agent to incorporate the bromine atom into the benzene ring . The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors, followed by purification using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

7-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPIMBWHBDZSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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